[2,5'-Bi-1H-benzimidazole]-5-carboxaldehyde
Description
Properties
CAS No. |
167959-20-8 |
|---|---|
Molecular Formula |
C15H10N4O |
Molecular Weight |
262.27 g/mol |
IUPAC Name |
2-(3H-benzimidazol-5-yl)-3H-benzimidazole-5-carbaldehyde |
InChI |
InChI=1S/C15H10N4O/c20-7-9-1-3-12-14(5-9)19-15(18-12)10-2-4-11-13(6-10)17-8-16-11/h1-8H,(H,16,17)(H,18,19) |
InChI Key |
QXKGHONOKVYYEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C=O)NC(=N2)C3=CC4=C(C=C3)N=CN4 |
Origin of Product |
United States |
Preparation Methods
Low-Cost Starting Materials and Mild Conditions
A patented method emphasizes the use of low-cost starting materials and avoids hazardous reagents, making it suitable for large-scale production with excellent yields. This method involves:
- A Stobbe condensation reaction between specific precursors under basic conditions.
- Use of bases such as potassium tert-butoxide, sodium ethoxide, or sodium methoxide.
- Solvents like methanol, ethanol, acetonitrile, or methylene chloride.
- Reaction temperatures maintained between 50°C and 55°C.
This approach avoids additional separation steps and dangerous reagents, enhancing safety and efficiency in benzimidazole synthesis.
Solvent-Free Synthesis Using Potassium Ferrocyanide Catalyst
An efficient solvent-free method for synthesizing benzimidazoles involves grinding substituted 1,2-diamines with aldehydes in the presence of potassium ferrocyanide (10 mol %) at room temperature. The reaction completes rapidly (under 2 minutes), and the product is isolated by washing and recrystallization. This green chemistry approach offers high yields and operational simplicity.
Specific Preparation of [2,5'-Bi-1H-benzimidazole]-5-carboxaldehyde
While direct literature on the exact preparation of this compound is limited, the synthesis can be inferred from related benzimidazole and bi-benzimidazole derivatives:
Step 1: Formation of 5-carboxaldehyde-substituted benzimidazole units
Starting from 1H-benzimidazole derivatives, selective formylation at the 5-position can be achieved using formylating agents under controlled conditions.Step 2: Coupling to form the 2,5'-bi-benzimidazole linkage
The bi-benzimidazole structure is formed by coupling two benzimidazole units at the 2 and 5' positions, often via palladium-catalyzed cross-coupling or oxidative coupling methods.Step 3: Purification and characterization
The product is purified by recrystallization or chromatography and characterized by NMR spectroscopy, confirming the aldehyde proton signal and the bi-benzimidazole framework.
Detailed Experimental Example from Related Benzimidazole Synthesis
A representative preparation of benzimidazole carboxaldehydes involves:
This method highlights the importance of temperature control, pH adjustment, and careful workup to obtain high-purity aldehyde-functionalized benzimidazole derivatives.
Analytical Data Supporting Preparation
Typical NMR data for benzimidazole carboxaldehydes show:
These data confirm the structural integrity and successful synthesis of benzimidazole derivatives with aldehyde substituents.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 1H,1’H-[2,5’-Bibenzo[d]imidazole]-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 1H,1’H-[2,5’-Bibenzo[d]imidazole]-5-carboxylic acid.
Reduction: 1H,1’H-[2,5’-Bibenzo[d]imidazole]-5-methanol.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
1H,1’H-[2,5’-Bibenzo[d]imidazole]-5-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1H,1’H-[2,5’-Bibenzo[d]imidazole]-5-carbaldehyde involves its interaction with various molecular targets. The compound can form hydrogen bonds and π-π interactions with proteins and nucleic acids, affecting their function. Additionally, the aldehyde group can undergo nucleophilic addition reactions with biological nucleophiles, leading to the formation of covalent adducts that modulate biological activity.
Comparison with Similar Compounds
Structural and Functional Differences
Hoechst 33342
- Structure : 2'-(4-Ethoxyphenyl)-5-(4-methyl-1-piperazinyl)-2,5'-bi-1H-benzimidazole trihydrochloride .
- Key Features: Ethoxyphenyl and piperazinyl substituents enhance DNA minor groove binding, with strong fluorescence upon DNA interaction .
- Applications : Apoptosis detection, nuclear staining in live cells (e.g., HeLa cells) .
Hoechst 33258
- Structure : Differs from Hoechst 33342 by replacing the ethoxyphenyl group with a hydroxyphenyl group .
- Key Features : Reduced cell permeability compared to Hoechst 33342 due to the hydroxyl group, limiting its use in live-cell imaging .
Methyl 1H-benzimidazole-5-carboxylate
- Structure : Methyl ester at the 5-position of the benzimidazole ring .
- Key Features : Lacks the bi-benzimidazole scaffold, reducing DNA-binding affinity. The ester group enhances solubility in organic solvents .
- Applications : Intermediate in synthesizing benzimidazole-based pharmaceuticals or dyes .
1-Methyl-1H-benzimidazole-5-carboxylic acid
[2,5'-Bi-1H-benzimidazole]-5-carboxaldehyde
- Structure : Carboxaldehyde substituent at the 5-position of the bi-benzimidazole core.
- Key Features: The aldehyde group enables conjugation reactions (e.g., with amines or hydrazines), distinguishing it from Hoechst dyes. Its DNA-binding capability is likely reduced compared to Hoechst derivatives due to the lack of minor groove-targeting substituents.
Physicochemical Properties
Biological Activity
[2,5'-Bi-1H-benzimidazole]-5-carboxaldehyde is a compound that belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Overview of Benzimidazole Derivatives
Benzimidazole derivatives have gained significant attention in medicinal chemistry due to their broad-spectrum pharmacological properties. They exhibit activities against various diseases, including cancer, infections, and inflammatory conditions. The structural features of these compounds contribute to their biological efficacy, making them valuable in drug development.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. Research indicates that benzimidazole derivatives can induce apoptosis in cancer cells by modulating key signaling pathways such as the NF-κB pathway. For instance, one study demonstrated that certain benzimidazole derivatives exhibited cytotoxic effects against breast cancer cell lines (MDA-MB-231), suggesting a promising avenue for further exploration in cancer therapy .
Antimicrobial Properties
The compound also shows significant antimicrobial activity. In vitro tests have revealed that it possesses antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, studies utilizing the broth microdilution method indicated that derivatives with specific substitutions on the benzimidazole ring displayed notable antibacterial activity compared to standard antibiotics . The minimum inhibitory concentrations (MICs) for some derivatives were found to be significantly lower than those of conventional antibiotics like ampicillin and ciprofloxacin.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of benzimidazole derivatives. Modifications at different positions on the benzimidazole scaffold can enhance potency and selectivity against various biological targets. For instance, substituents at the 2-position of the indole nucleus have been linked to improved antimicrobial efficacy .
Case Study 1: Anticancer Efficacy
A study investigated a series of benzimidazole derivatives for their ability to inhibit cell proliferation in MDA-MB-231 cells. The results showed that compounds with electron-withdrawing groups demonstrated enhanced cytotoxicity, indicating that electronic effects play a crucial role in their anticancer activity.
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 1 | 12.5 | Apoptosis induction via NF-κB modulation |
| 2 | 25 | Inhibition of cell cycle progression |
| 3 | 15 | Targeting XIAP proteins |
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial activity, several benzimidazole derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings indicated that compounds with specific functional groups exhibited MIC values significantly lower than those of standard treatments.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| A | 50 | S. aureus |
| B | 100 | E. coli |
| C | 62.5 | S. typhi |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
